P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate

Thymidine Kinase Inhibition Enzyme Kinetics Bisubstrate Inhibitor Design

P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate, commonly designated Ap4dT, is a synthetic bisubstrate nucleotide analogue composed of adenosine and thymidine moieties joined through a pentaphosphate (five phosphoryl group) linker. As a rationally designed inhibitor, it simultaneously occupies the ATP and thymidine binding sites of nucleoside and nucleotide kinases, serving as a precise molecular probe for enzyme mechanism studies.

Molecular Formula C20H29N7O20P4
Molecular Weight 811.4 g/mol
CAS No. 13457-68-6
Cat. No. B087024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate
CAS13457-68-6
SynonymsAp(5)dT
P(1)-(adenosine-5')-P(5)-(thymidine-5')-pentaphosphate
Molecular FormulaC20H29N7O20P4
Molecular Weight811.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O
InChIInChI=1S/C20H29N7O20P4/c1-8-3-26(20(32)25-18(8)31)12-2-9(28)10(43-12)4-41-48(33,34)45-50(37,38)47-51(39,40)46-49(35,36)42-5-11-14(29)15(30)19(44-11)27-7-24-13-16(21)22-6-23-17(13)27/h3,6-7,9-12,14-15,19,28-30H,2,4-5H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,21,22,23)(H,25,31,32)/t9-,10+,11+,12+,14+,15+,19+/m0/s1
InChIKeyWLGHSSFVEUABFP-SLFMBYJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate (Ap4dT): A Defined Bisubstrate Inhibitor


P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate, commonly designated Ap4dT, is a synthetic bisubstrate nucleotide analogue composed of adenosine and thymidine moieties joined through a pentaphosphate (five phosphoryl group) linker [1]. As a rationally designed inhibitor, it simultaneously occupies the ATP and thymidine binding sites of nucleoside and nucleotide kinases, serving as a precise molecular probe for enzyme mechanism studies. Its defined chain length (n=4) positions it as a structurally intermediate member within the ApndT series, precluding simple substitution with shorter (Ap3dT) or longer (Ap5dT, Ap6dT) chain-length analogs due to significant, quantifiable shifts in inhibitory potency and binding affinity across target enzymes [2].

Inhibitor type

Bisubstrate nucleotide analogue targeting nucleoside and nucleotide kinases

Mechanism

Simultaneously occupies ATP and thymidine binding sites for precise mechanistic probing

Structural identity

Defined pentaphosphate linker (n=4) distinguishes it from shorter or longer chain analogs

Why Generic Substitution of a Bisubstrate Analog Fails for Ap4dT


The biochemical activity of P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate is critically dependent on its precisely defined pentaphosphate backbone. Generic substitution with other ApndT analogs is invalid due to a non-linear relationship between phosphoryl linker length and enzyme binding. As demonstrated by Bone et al., modifying the number of phosphoryl groups from 3 to 6 results in a 10-fold variation in inhibitory Ki for thymidine kinase [1] and a nearly 3-fold difference in Kd for thymidylate kinase [2]. These stark quantitative differences confirm that the pentaphosphate bridge (n=4) is not an interchangeable structural feature but a critical determinant of molecular recognition, enzyme stabilization, and selectivity, directly impacting assay reproducibility and research conclusions.

Linker length alters inhibitory potency non-linearly

Shifting from the n=4 pentaphosphate to n=3, n=5 or n=6 may change kinase inhibition in a non-proportional manner, compromising SAR interpretation.

Binding affinity and enzyme stabilization diverge with chain length

Protective binding Kd and thermal stabilization effects vary substantially; analog substitution can mask or overstate enzyme stabilization contributions.

Assay reproducibility cannot be transferred directly

Quantitative differences in Ki and Kd between Ap4dT and its nearest analogs are reported to exceed 2-fold; substituting without revalidation risks altering experimental outcomes.

Quantitative Differential Evidence Guide for Ap4dT vs. Closest Analogues (Ap3dT, Ap5dT, Ap6dT)


Comparative Inhibitory Potency (Ki) against Human AML Cytosolic Thymidine Kinase: Ap4dT vs. Ap3dT, Ap5dT, Ap6dT

Ap4dT demonstrates an inhibitory constant (Ki) of 0.31 µM against cytosolic thymidine kinase from acute myelocytic leukemia (AML) blast cells, representing a 3.9-fold improvement in potency over the shorter-chain analog Ap3dT (Ki = 1.2 µM). However, it is notably less potent than the longer-chain analogs Ap5dT (Ki = 0.12 µM) and Ap6dT (Ki = 0.19 µM), with Ap5dT being the most potent inhibitor in the series [1]. This data defines Ap4dT's precise position in the structure-activity relationship (SAR) profile.

Thymidine kinase Ki
Head-to-head
Ap4dT Ki = 0.31 µM
3.9-fold more potent than Ap3dT (1.2 µM)
2.6-fold less potent than Ap5dT (0.12 µM)
1.6-fold less potent than Ap6dT (0.19 µM)
Reported SAR intermediate; supports linker-length dependency interpretation
Data to verify in target assay system
Thymidine Kinase Inhibition Enzyme Kinetics Bisubstrate Inhibitor Design

Comparison of Protective Binding Affinity (Kd) and Thermal Stabilization of Human TK: Ap4dT vs. Ap5dT

Beyond competitive inhibition, Ap4dT binds to cytosolic thymidine kinase at a distinct, high-affinity site, protecting the enzyme from thermal inactivation at 37°C. The dissociation constant (Kd) for this protective binding is 0.029 µM, which is 11.6-fold weaker than the Kd of the most protective analog, Ap5dT (0.0025 µM) [1]. This demonstrates that Ap4dT and Ap5dT stabilize the enzyme through quantitatively different binding modes, making the two compounds non-interchangeable tools for studying enzyme dynamics.

Protective binding Kd
Head-to-head
Ap4dT Kd = 0.029 µM
11.6-fold weaker protective binding than Ap5dT (0.0025 µM)
Distinct stabilization profile; differentiates inhibition from thermal protection context
Reported in AML TK model; may differ per enzyme source
Enzyme Stabilization Thermal Inactivation Protection Bisubstrate Binding Affinity

Inhibition of Human Leukaemic Thymidylate Kinase (TMPK): Ap4dT vs. Ap6dT

Ap4dT acts as a potent bisubstrate inhibitor of human thymidylate kinase (TMPK) derived from AML blast cells, with a dissociation constant (Kd) of 120 nM [1]. Its inhibitory activity is evaluated alongside its closest analog, Ap6dT, which demonstrates an even higher affinity with a Kd of 43 nM. This 2.8-fold difference in potency establishes a clear SAR: extending the phosphoryl linker from 5 to 6 units enhances binding to TMPK, providing a quantitative basis for selecting the correct tool compound for nucleotide metabolism studies.

TMPK inhibition Kd
Head-to-head
Ap4dT Kd = 120 nM
2.8-fold lower affinity than Ap6dT (43 nM)
Reported intermediate affinity; provides SAR datapoint for phosphate linker optimization
TMPK from AML blast cells; in vitro binding
Thymidylate Kinase Nucleotide Metabolism Anticancer Target

Defined Application Scenarios for Ap4dT Based on Quantitative Differentiators


Structure-Activity Relationship (SAR) Studies of Phosphate Linker Length in Nucleotide Signaling

Ap4dT is the essential n=4 intermediate compound in SAR studies charting the impact of phosphate linker length on kinase inhibition. Its Ki of 0.31 µM for TK [1] and Kd of 120 nM for TMPK represent the datapoint between the less active Ap3dT and the more active Ap5dT/Ap6dT. Omitting Ap4dT creates a missing link in the dataset, preventing the accurate modeling of the non-linear relationship between phosphate chain length and target binding affinity.

Multi-Target Enzyme Profiling for Bisubstrate Nucleotide Analogs

Researchers evaluating kinase inhibitor selectivity should use Ap4dT as a multi-target tool compound. The differential in its binding strength between TK (Ki = 0.31 µM) and TMPK (Kd = 120 nM) provides a selectivity window for counter-screening assays. Furthermore, its distinct thermal stabilization Kd of 0.029 µM for TK is a validated, quantifiable endpoint for studying the protection of labile clinical enzyme biomarkers during sample preparation, separate from active site inhibition [1].

Structural Biology and Co-crystallization of Thymidylate Kinases

Ap4dT is the structurally validated bisubstrate inhibitor for X-ray crystallography studies of thymidylate kinases across multiple species, having been used to solve the structure of the Mycobacterium tuberculosis enzyme complex at 2.45 Å resolution (PDB ID: 1MRN) and the yeast enzyme at 2.0 Å (PDB ID: 3TMK). The solved structure revealed a unique alternative binding pocket for the adenine moiety specific to the M. tuberculosis enzyme, a critical insight for structure-based drug design against this pathogen. Its commercial availability and proven crystallization success make it the standard tool for such structural investigations.

Application
Selection Property
Validation Focus
SAR studies of phosphate linker length
Defined n=4 pentaphosphate bridge
Inhibitory potency (Ki/Kd) across chain-length analogs
Multi-target kinase profiling
Differential TK and TMPK inhibition profiles
Thermal stabilization Kd and selectivity window endpoints
Structural biology co-crystallization
Bisubstrate inhibitor with reported crystallization success
Co-crystal structure determination in thymidylate kinases
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